molecular formula C12H11NO2 B13303482 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

5-(o-tolyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13303482
M. Wt: 201.22 g/mol
InChI Key: JOWXSYHSVHTTPB-UHFFFAOYSA-N
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Description

5-(o-Tolyl)-1H-pyrrole-2-carboxylic acid is a chemical building block of interest in organic synthesis and medicinal chemistry research. This compound features a pyrrole ring, a scaffold known for its prevalence in bioactive molecules and natural products , substituted with a carboxylic acid group at the 2-position and an o-tolyl (2-methylphenyl) group at the 5-position. The carboxylic acid functional group makes it a versatile intermediate for further derivatization, such as forming amide bonds for the synthesis of more complex molecules . Pyrrole derivatives are significant in various research fields; some are known to exhibit protein kinase inhibiting activity and have been studied for their antitumor properties, making the pyrrole core a valuable template in pharmaceutical development . As with many carboxylic acids, this compound is expected to form stable hydrogen-bonded dimers and chains in the solid state, which can influence its crystallinity and physical properties . Researchers can employ this compound as a precursor in the synthesis of potential pharmacologically active compounds, functional materials, or as a standard in analytical studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-8-4-2-3-5-9(8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

JOWXSYHSVHTTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(N2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 O Tolyl 1h Pyrrole 2 Carboxylic Acid and Its Analogs

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile tool for the formation of the C-C bond between the pyrrole (B145914) core and the o-tolyl group. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of 5-aryl pyrrole-2-carboxylates. This reaction typically involves the palladium-catalyzed coupling of a halogenated pyrrole derivative with an arylboronic acid. A significant challenge in the Suzuki coupling of pyrroles is the propensity for debromination, especially when the pyrrole nitrogen is unprotected. To circumvent this, N-protected pyrroles are often employed. For instance, the use of a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group has been shown to be effective.

An efficient synthesis of various aryl-substituted pyrroles has been developed using SEM-protected bromopyrroles and arylboronic acids. mdpi.com The optimized conditions for this Suzuki-Miyaura coupling reaction were identified as using 10 mol% of Pd(PPh₃)₄ as the catalyst with Cs₂CO₃ as the base in a dioxane/H₂O solvent system at 90 °C. mdpi.com This protocol was successfully applied to synthesize a range of 4- and 5-aryl-substituted pyrrole-2-carboxylates in moderate to excellent yields. Notably, the synthesis of Methyl 4-(o-tolyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate was achieved with a 52% yield, demonstrating the viability of this method for preparing the direct precursor to the target molecule. mdpi.com

The subsequent step to obtain the final carboxylic acid would involve hydrolysis of the methyl ester and removal of the SEM protecting group. The hydrolysis can be achieved by treating the ester with a base such as sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water at elevated temperatures. mdpi.com

Arylboronic AcidProductYield (%)Reference
o-tolylboronic acidMethyl 4-(o-tolyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate52 mdpi.com
phenylboronic acidMethyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate72 mdpi.com
4-chlorophenylboronic acidMethyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate66 mdpi.com
4-methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate75 mdpi.com

Achieving regioselectivity in the arylation of the pyrrole ring is crucial for the synthesis of specific isomers like the 5-(o-tolyl) derivative. The inherent reactivity of the pyrrole ring can lead to a mixture of products if not properly controlled. Strategies for regioselective functionalization often rely on the selective halogenation of the pyrrole ring, followed by a cross-coupling reaction. nih.gov

For instance, the C5 position of a pyrrole-2-carboxylate can be selectively brominated, providing a handle for the subsequent introduction of an aryl group via Suzuki-Miyaura coupling. This approach allows for the specific synthesis of 5-aryl-pyrrole-2-carboxylates. This methodology has been applied to the synthesis of intermediates for biologically active molecules, highlighting its utility. nih.gov

Cyclization and Condensation Pathways

Classical and modern cyclization and condensation reactions provide alternative routes to the pyrrole core, which can be subsequently functionalized or constructed with the desired substitution pattern in place.

A direct route to derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid involves the cyclization of 2-amino-5-oxonitriles. mdpi.com These intermediates can be synthesized through the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones. The subsequent selective removal of the diphenylmethylene protecting group under acidic conditions, followed by in situ cyclization, yields 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. mdpi.com Although this method yields a dihydropyrrole, subsequent oxidation would be required to form the aromatic pyrrole ring. The final conversion of the nitrile group to a carboxylic acid would then provide the target compound.

Condensation reactions such as the Paal-Knorr and Hantzsch syntheses are fundamental methods for constructing the pyrrole ring.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.in To synthesize a 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid derivative via this route, a suitably substituted 1,4-dicarbonyl precursor would be required. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org

The Hantzsch pyrrole synthesis is another versatile method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgresearchgate.net This multi-component reaction allows for the construction of highly substituted pyrroles. The synthesis of pyrrole-3-carboxylic acid derivatives has been demonstrated using this method, and with appropriate starting materials, it could be adapted for the synthesis of 2-carboxylic acid analogs. thieme-connect.com

Reaction NameKey ReactantsGeneral ProductReference
Paal-Knorr Synthesis1,4-dicarbonyl compound, primary amine/ammoniaSubstituted pyrrole wikipedia.org
Hantzsch Synthesisβ-ketoester, α-haloketone, primary amine/ammoniaSubstituted pyrrole wikipedia.org

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives to reduce environmental impact. This includes the use of greener solvents, catalyst recycling, and the development of more atom-economical reactions.

In the context of Suzuki-Miyaura couplings, the use of more environmentally benign solvents is an important consideration. A laboratory experiment has been developed that utilizes the "green" solvent tert-amyl alcohol for a nickel-catalyzed Suzuki–Miyaura coupling of heterocyclic substrates. nih.gov While this specific example uses a nickel catalyst, the principle of employing greener solvents is transferable to palladium-catalyzed systems.

Another green approach focuses on the synthesis of the boronic ester precursors required for Suzuki couplings. Researchers have developed a method using an iridium catalyst to synthesize aryl boronic esters directly from hydrocarbon feedstocks without a solvent, producing only hydrogen as a byproduct. pharmtech.com This catalytic carbon-hydrogen activation/borylation is a significant step towards a more sustainable synthesis of the key intermediates for creating 5-arylpyrroles.

Furthermore, modifications to classical reactions like the Paal-Knorr synthesis are being explored to make them more environmentally friendly. These include the use of water as a solvent, organocatalysts, and microwave-assisted reactions, which can lead to shorter reaction times, lower energy consumption, and reduced waste. rgmcet.edu.innih.gov For instance, the Paal-Knorr reaction has been successfully performed in the presence of choline (B1196258) chloride/urea as an effective and environmentally friendly solvent/catalyst system. nih.gov

Utilization of Bio-based Feedstocks for Pyrrole-2-carboxylic Acid

The shift towards sustainable chemical production has spurred research into the use of renewable resources for synthesizing valuable platform chemicals. researchgate.netresearchgate.net A notable development is the synthesis of pyrrole-2-carboxylic acid (PCA) from feedstocks derived from cellulose (B213188) and chitin. researchgate.net One promising route involves the reaction of D-glucosamine, which can be obtained from chitin, with pyruvic acid, derivable from cellulose. researchgate.net

This bio-based approach offers a greener alternative to traditional petroleum-based syntheses. researchgate.net The optimized conditions for this reaction have been reported to achieve a 50% yield of PCA. researchgate.net The utilization of substrates from these two abundant biopolymers, cellulose and chitin, opens up a new chemical space based on PCA. researchgate.net

ReactantsReaction ConditionsProductYieldReference
D-glucosamine and pyruvic acidOptimized conditions with temperature variant NMR studiesPyrrole-2-carboxylic acid (PCA)50% researchgate.net

Automated Route Search in Synthetic Planning

Computer-assisted synthesis planning has become a powerful tool for discovering novel and efficient synthetic pathways. nih.govucla.edu Automated analysis of large chemical reaction databases can identify and rank potential synthetic routes for target molecules. researchgate.netnih.gov This approach has been successfully applied to the synthesis of pyrrole-2-carboxylic acid, where several promising routes were shortlisted from existing chemical knowledge. researchgate.net

These automated systems, sometimes referred to as retrosynthetic planners, can be broadly categorized into template-based and template-free methods. nih.govrsc.org Template-based approaches rely on a library of known chemical transformations, while template-free methods use machine learning models to predict reactions without predefined rules. rsc.org The use of automated route search can accelerate the discovery of synthetic pathways from varied starting materials and intermediates. researchgate.net For instance, an automatic data-driven end-to-end retrosynthetic route planning system named AutoSynRoute has been developed, which utilizes a Monte Carlo tree search with a heuristic scoring function. rsc.org

Derivatization Strategies for Pyrrole-2-carboxylic Acid Core

The pyrrole-2-carboxylic acid scaffold is a versatile starting point for the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and materials science. nih.gov Various derivatization strategies have been developed to modify the carboxylic acid group and the pyrrole ring itself.

The carboxylic acid functionality of pyrrole-2-carboxylic acids can be readily converted into esters and amides, which are common moieties in many biologically active compounds. researchgate.netznaturforsch.com

Esterification: The synthesis of alkyl 1H-pyrrole-2-carboxylates can be achieved in high yields through reactions of 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts. researchgate.net

Amidation: The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to facilitate the reaction. google.com In the synthesis of pyrrole carboxamides, carbodiimide (B86325) coupling agents like EDCI are frequently used. google.com An alternative and efficient method involves the use of a cyclic alkyltriphosphonate anhydride (B1165640) as a coupling agent, which is noted to be cost-effective and non-toxic. google.com The synthesis of various pyrrole carboxamide derivatives is a key step in the total synthesis of several natural products, such as oroidin (B1234803) alkaloids. rsc.org

Summary of Esterification and Amidation Techniques
Reaction TypeReagentsKey FeaturesReference
Esterification1H-pyrrole, CCl4, aliphatic alcohols, iron-containing catalystQuantitative yield of alkyl 1H-pyrrole-2-carboxylates researchgate.net
AmidationPyrrole carboxylic acid, amine, cyclic alkyltriphosphonate anhydrideCheap, non-toxic, and effective coupling agent google.com
AmidationPyrrole carboxylic acid, amine, EDCICommonly used carbodiimide coupling agent google.com

The pyrrole ring is amenable to a variety of functional group interconversions, allowing for the synthesis of diverse derivatives. Strategies for functionalizing the pyrrole ring include electrophilic substitution, cross-coupling reactions, and C-H activation. The high electron density of the pyrrole ring makes it particularly reactive towards electrophiles.

One example of a functional group interconversion is the synthesis of polysubstituted pyrrole derivatives through the chemoselective reactions of polyfunctional pyrroles. sunderland.ac.uk For instance, the formyl groups on a pyrrole dicarboxaldehyde can undergo selective transformations. sunderland.ac.uk

The pyrrole ring is highly reactive towards electrophilic substitution reactions such as halogenation. mbbcollege.inwikipedia.org

Halogenation: Direct halogenation of pyrrole with chlorine, bromine, or iodine often leads to tetrahalogenated derivatives due to the high reactivity of the ring. mbbcollege.in To achieve monohalogenation, milder conditions such as low temperatures and diluted halogens, or the use of reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), are necessary. quimicaorganica.org

A significant method for the halogenation of pyrrole-2-carboxylic acids is decarboxylative halogenation, or halodecarboxylation. acs.org This process involves the replacement of the carboxylic acid group with a halogen atom. acs.org

Iododecarboxylation: Heating a solution of pyrrole-2-carboxylic acid and sodium bicarbonate with a mixture of iodine and potassium iodide (I2/KI) can produce the corresponding iodopyrroles in good yields. acs.org

Bromodecarboxylation: The bromodecarboxylation of pyrrole-2-carboxylic acid can be carried out using molecular bromine in absolute methanol. acs.org

Halogenation Methods for Pyrrole-2-carboxylic Acid
ReactionReagentsProductReference
IododecarboxylationPyrrole-2-carboxylic acid, NaHCO3, I2/KIIodopyrroles acs.org
BromodecarboxylationPyrrole-2-carboxylic acid, Br2, absolute methanolBromopyrroles acs.org

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Pyrrole (B145914) Ring Formation

The synthesis of the 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid scaffold can be achieved through various established methods for pyrrole synthesis. Mechanistic understanding of these reactions allows for the rational design of synthetic routes and the prediction of potential byproducts. Two prominent examples are the Paal-Knorr synthesis and the Van Leusen reaction. A general method for the synthesis of 5-arylpyrrole-2-carboxylic acids has also been reported. documentsdelivered.com

The Paal-Knorr synthesis is a widely used method for the formation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism, as investigated by V. Amarnath et al., involves the initial attack of the amine on a protonated carbonyl group of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration of this cyclic intermediate yields the aromatic pyrrole ring. wikipedia.org The rate-determining step is believed to be the cyclization, and the reaction proceeds without the formation of an enamine intermediate prior to this step. organic-chemistry.org

Table 1: Mechanistic Steps of the Paal-Knorr Pyrrole Synthesis
StepDescriptionIntermediate
1 Protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound.Protonated dicarbonyl
2 Nucleophilic attack by the primary amine on the protonated carbonyl to form a hemiaminal.Hemiaminal
3 Intramolecular nucleophilic attack by the amine on the second carbonyl group.2,5-dihydroxytetrahydropyrrole derivative
4 Dehydration (loss of two water molecules) to form the aromatic pyrrole ring.Substituted pyrrole

Another versatile method for pyrrole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). This reaction involves the base-catalyzed Michael addition of TosMIC to an enone. wikipedia.org The resulting intermediate undergoes a 5-endo cyclization to form a five-membered ring. Subsequent elimination of the tosyl group and tautomerization leads to the formation of the pyrrole. wikipedia.org

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the pyrrole ring is a key functional handle that allows for a variety of chemical transformations, including decarboxylation, esterification, and amidation.

Decarboxylation: The decarboxylation of pyrrole-2-carboxylic acid is a well-studied reaction that is subject to acid catalysis in strongly acidic solutions. nih.gov The mechanism does not proceed through the direct formation of CO2, but rather via an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant. nih.govchempedia.info Protonation of the pyrrole ring at the C2 position facilitates this process. nih.gov This leads to the formation of pyrrole and protonated carbonic acid, which then rapidly dissociates into H3O+ and carbon dioxide. nih.govchempedia.info Theoretical studies using density functional theory (DFT) have supported this mechanism, showing that the presence of H3O+ significantly lowers the energy barrier for the C-C bond rupture. researchgate.net

Table 2: Key Features of the Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid
FeatureDescriptionReference
Catalysis The reaction is catalyzed by strong acids. nih.gov
Mechanism Associative mechanism involving the addition of water to the protonated carboxylic acid. nih.govchempedia.info
Intermediate Formation of protonated carbonic acid. nih.govchempedia.info
Rate-Determining Step The initial hydration or nucleophilic attack of water at the carbonyl group. worldscientific.com
Theoretical Support DFT calculations confirm the lowering of the activation energy barrier in the presence of H3O+. researchgate.net

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or the water formed during the reaction is removed. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. A series of proton transfer steps and the elimination of water then leads to the ester. youtube.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction generally requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. google.com Common coupling agents include carbodiimides. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.com The use of titanium tetrachloride (TiCl4) in pyridine (B92270) has also been reported as an effective method for the direct condensation of carboxylic acids and amines. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, whereas sodium borohydride (B1222165) (NaBH4) is generally not strong enough. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Transformations of the o-Tolyl Substituent

The o-tolyl group, consisting of a methyl-substituted benzene (B151609) ring, offers additional sites for chemical modification. The reactivity of this substituent can be broadly categorized into reactions involving the methyl group and electrophilic substitution on the aromatic ring.

Reactions of the Methyl Group: The methyl group of the o-tolyl substituent is benzylic and can undergo oxidation. The oxidation of a tolyl radical by molecular oxygen has been shown to form a toloxy radical, indicating the susceptibility of the methyl group to oxidation. nih.gov The functionalization of methyl groups on heterocyclic compounds is a known strategy to introduce structural diversity. nih.govresearchgate.net For instance, the methyl group can potentially be oxidized to an aldehyde or a carboxylic acid under appropriate conditions.

Electrophilic Substitution on the Aromatic Ring: The tolyl group is an ortho, para-directing activator for electrophilic aromatic substitution due to the electron-donating nature of the methyl group. However, the position of substitution on the tolyl ring will also be influenced by the steric hindrance imposed by the adjacent pyrrole ring. Electrophilic substitution reactions on the pyrrole ring itself are also highly favored, often occurring preferentially at the C2 (or C5) position due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance. onlineorganicchemistrytutor.comquora.com The presence of the electron-donating tolyl group at the C5 position would further activate the pyrrole ring towards electrophilic attack. The interplay between the reactivity of the tolyl ring and the pyrrole ring towards electrophiles would depend on the specific reaction conditions and the nature of the electrophile.

Advanced Theoretical and Computational Investigations of 5 O Tolyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, vibrational frequencies, and other electronic properties of molecules. For pyrrole (B145914) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been employed to determine molecular structures and analyze intermolecular interactions, such as hydrogen bonding in dimers of pyrrole-2-carboxylic acid. researchgate.net

PropertyMethodBasis SetFinding for Related Pyrrole Derivatives
Optimized Geometry DFTB3LYP/6-31G(d)Planar conformation predicted for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov
Vibrational Frequencies DFTB3LYP/6-31G(d)Calculated FT-IR spectra show good agreement with expected vibrational modes for key functional groups. nih.gov
Intermolecular Interactions DFTB3LYP/6-311++G(d,p)Analysis of hydrogen bonding in dimers of pyrrole-2-carboxylic acid. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that determine the molecule's ability to donate and accept electrons, respectively. youtube.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity. nih.gov This analysis also helps in understanding the electronic transitions and absorption properties in the UV-Vis spectrum. researchgate.net A similar analysis for 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid would be crucial to predict its reactivity and electronic behavior.

ParameterDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A larger gap indicates higher stability and lower reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

In a study of the fungicide benomyl, which contains a benzimidazole (B57391) ring, MEP analysis identified the carbonyl groups as the most negative regions, indicating them as sites for electrophilic interaction. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding and interaction with electrophiles. The pyrrole nitrogen and the aromatic rings would also exhibit distinct electrostatic potentials influencing intermolecular interactions.

Quantum chemical calculations can also be used to determine various thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of the molecule and the energetics of chemical reactions it may undergo. researchgate.net For instance, the calculated thermodynamic parameters for the formation of a pyrrole derivative showed the reaction to be exothermic and spontaneous at room temperature. researchgate.net Such calculations for this compound would provide valuable information on its formation and stability.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are widely used to study the interactions of small molecules with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound were not found, numerous studies have been conducted on similar pyrrole derivatives. For example, novel fused 1H-pyrrole derivatives have been designed and subjected to molecular docking studies to evaluate their potential as EGFR and CDK2 inhibitors. nih.govresearchgate.net In another study, pyrrole-2-carbohydrazide derivatives were designed as potential inhibitors of enoyl-acyl carrier protein reductase, an important target in Mycobacterium tuberculosis. vlifesciences.com These studies typically involve docking the designed ligands into the active site of the target protein to predict binding affinities and key interactions with amino acid residues. The insights gained from such studies on related molecules suggest that this compound could also be a subject of interest for molecular docking against various therapeutic targets.

Study on Pyrrole DerivativesTarget Protein(s)Key Findings from Molecular Docking
Fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidinesEGFR, CDK2Docking studies augmented the understanding of their antiproliferative activity. nih.govresearchgate.net
Pyrrole-2-carbohydrazide derivativesEnoyl-acyl carrier protein reductase (InhA)Rationalized possible interactions between the compounds and the active site. vlifesciences.com
N'-Substituted Pyrrole HeterocyclicsMycobacterial targetsRevealed important binding topographies between the derivatives and the enzyme active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Pathways

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it might interact with biological targets.

Conformational Analysis: The flexibility of this compound arises from the rotational freedom around the single bonds connecting the pyrrole ring to the carboxylic acid group and the tolyl group. MD simulations can map the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them. nih.gov By simulating the molecule's dynamics in a solvent, typically water, these studies can predict the most probable conformations present under physiological conditions. This is crucial as the three-dimensional shape of a molecule dictates its biological activity.

Binding Pathways: In the context of drug design, MD simulations can be used to model the process of this compound binding to a target protein. nih.gov These simulations can reveal the step-by-step pathway of the ligand entering the active site, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-protein complex, and calculate the binding free energy. nih.gov Such insights are instrumental in optimizing lead compounds to enhance their binding affinity and selectivity. nih.govresearchgate.net

Table 1: Hypothetical Torsional Angle Analysis from MD Simulation of this compound

Dihedral AngleDescriptionAverage Value (degrees)Standard Deviation (degrees)
τ1 (C1-C2-Cα-O1)Rotation of Carboxylic Acid Group15.25.4
τ2 (C4-C5-Cβ-Cγ)Rotation of Tolyl Group45.812.1

This interactive table presents hypothetical data typical for a conformational analysis, illustrating the flexibility around key rotatable bonds.

Quantitative Structure-Activity Relationship (QSAR) and Field-Based QSAR (FB-QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. jocpr.commdpi.com These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing existing ones. nih.gov

QSAR Modeling: A QSAR study on a series of analogs of this compound would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). mdpi.com Statistical methods are then used to build a regression model linking these descriptors to experimentally measured biological activity, such as enzyme inhibition (IC₅₀). The resulting model can predict the activity of untested molecules and identify which structural features are most important for activity. nih.gov

Field-Based QSAR (FB-QSAR): FB-QSAR is a 3D-QSAR method that aligns molecules based on their molecular interaction fields (steric, electrostatic, and hydrophobic) rather than a common structural scaffold. nih.gov For a series of pyrrole derivatives, an FB-QSAR model would generate 3D contour maps. nih.gov These maps highlight regions in space where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For instance, a map might indicate that adding a bulky, electronegative group at a specific position on the tolyl ring would enhance binding to a target. nih.govnih.gov

Table 2: Example of Descriptors Used in a QSAR Model for Pyrrole Derivatives

DescriptorTypeTypical Influence on Activity
LogPHydrophobicPositive or Negative
Molecular WeightStericOften Negative
Dipole MomentElectronicPositive
HOMO EnergyElectronicNegative
LUMO EnergyElectronicPositive

This interactive table lists common descriptors used in QSAR studies and their potential correlation with biological activity.

Analysis of Intermolecular and Intramolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscispace.com By mapping properties onto this unique molecular surface, one can decode the complex network of non-covalent contacts that stabilize the crystal packing.

For this compound, the Hirshfeld surface would be generated from its crystal structure data. The surface is colored according to properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions such as hydrogen bonds. researchgate.net Two-dimensional "fingerprint plots" are derived from the surface, providing a quantitative summary of the different types of intermolecular contacts. nih.gov For this molecule, one would expect to see significant contributions from O···H contacts (due to the carboxylic acid forming hydrogen-bonded dimers), C···H contacts (related to C-H···π interactions involving the aromatic rings), and H···H contacts, which typically dominate the surface area. nih.govmdpi.com

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)Description
H···H48.5General van der Waals forces
O···H / H···O25.2Carboxylic acid hydrogen bonding
C···H / H···C18.3C-H···π and other weak interactions
N···H / H···N5.1Pyrrole N-H interactions
C···C2.9π-π stacking interactions

This interactive table shows a plausible breakdown of intermolecular contacts for this compound, as would be determined by Hirshfeld analysis.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

QTAIM: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atoms and the bonds between them. uni-rostock.de It allows for the characterization of all types of chemical interactions, from strong covalent bonds to weak non-covalent contacts. nih.gov By locating bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of interactions. For this compound, QTAIM could be used to analyze potential intramolecular hydrogen bonds (e.g., between the carboxylic acid and the pyrrole nitrogen) and to characterize the strength of the intermolecular hydrogen bonds that hold the crystal together. researchgate.net

NCI Analysis: The Non-Covalent Interaction (NCI) analysis is a visualization technique that reveals weak interactions in real space. nih.gov It plots the reduced density gradient (RDG) against the electron density. The resulting 3D isosurfaces are colored to distinguish between different interaction types: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net An NCI analysis of a dimer of this compound would visually confirm the strong hydrogen bonding between the carboxylic acid groups and show broad, green-colored surfaces indicating van der Waals contacts between the aromatic rings. researchgate.net

Prediction of Spectroscopic Properties from Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting the spectroscopic properties of molecules. researchgate.net These theoretical spectra are crucial for interpreting and assigning experimental data.

For this compound, DFT calculations can predict its vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov

Vibrational Spectra: Calculations can determine the vibrational frequencies and intensities, which correspond to peaks in the IR and Raman spectra. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as the C=O stretch of the carboxylic acid, the N-H stretch of the pyrrole, or the C-H bending modes of the tolyl group. researchgate.net

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This analysis helps identify the nature of the electronic transitions, such as π→π* transitions within the aromatic system.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. The calculated shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry provides a route to screen molecules for potential NLO activity by calculating their NLO properties. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO responses. researchgate.net In this compound, the pyrrole ring can act as a π-electron donor and the carboxylic acid as an acceptor, facilitating intramolecular charge transfer (ICT), which is a key requirement for NLO activity. researchgate.net DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors. A large value for the total first-order hyperpolarizability (β_tot) suggests that the molecule may have strong NLO properties, making it a candidate for further experimental investigation. nih.govresearchgate.net

Table 4: Hypothetical Calculated NLO Properties for this compound

PropertySymbolCalculated ValueUnits
Dipole Momentμ3.45Debye
Mean Polarizability⟨α⟩25.8 x 10⁻²⁴esu
Total First Hyperpolarizabilityβ_tot12.5 x 10⁻³⁰esu

This interactive table presents typical values for NLO properties that would be calculated for a molecule of this type, indicating its potential for non-linear optical applications.

Biological Activities and Mechanistic Insights of 5 O Tolyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

The structural features of 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid derivatives make them suitable candidates for designing enzyme inhibitors. Researchers have investigated their potential to block the active sites of various enzymes, leading to the discovery of potent inhibitors for cyclooxygenases, bacterial DNA gyrase, and other key protein kinases.

Derivatives of pyrrole (B145914) carboxylic acid have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. nih.gov The COX enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) often achieve their effects by inhibiting these enzymes. nih.gov

Studies on various 1,2,3,5-tetra-substituted pyrrole derivatives have shown that minor modifications to the chemical structure can significantly influence their inhibitory activity and selectivity for COX-1 versus COX-2. acs.org For instance, the nature of the substituent at position 1 of the pyrrole ring is critical. nih.gov Compounds featuring an acetic acid group at this position demonstrated high activity against both COX-1 and COX-2. nih.gov Conversely, replacing the acetic acid with a larger acidic group, or introducing a bulkier substituent, tended to shift the selectivity towards COX-1. acs.org

The substitution pattern at other positions also plays a crucial role. The presence of a lipophilic and bulkier group at position 5, combined with an acetic acid moiety at position 1, resulted in compounds with dual activity against both COX isoforms. nih.gov However, when a smaller, lipophilic group was used, the inhibition of COX-2 was favored. acs.org The carboxylic acid functionality is understood to be a key interacting group, forming hydrogen bonds with residues such as tyrosine-385 and serine-530 within the COX active site. tci-thaijo.org This interaction is considered more critical for binding to COX-2 than to COX-1. tci-thaijo.org

Inhibitory Activity of Selected Pyrrole Carboxylic Acid Derivatives against COX-1 and COX-2
CompoundSubstitution Pattern HighlightsCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Selectivity Index (COX-1/COX-2)
Derivative 4gAcetic acid at N1, p-chlorophenyl at C50.120.043.0
Derivative 4hAcetic acid at N1, p-fluorophenyl at C50.100.052.0
Derivative 4kAcetic acid at N1, p-methoxyphenyl at C50.150.062.5
Derivative 5bBenzoic acid at N1, p-chlorophenyl at C50.080.250.32
Derivative 5eBenzoic acid at N1, p-hydroxyphenyl at C50.070.300.23

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, as it controls DNA topology during replication, transcription, and recombination. nih.govekb.eg It is a well-established target for antibacterial agents. nih.gov Pyrrole-based compounds, particularly N-phenylpyrrolamides, have been developed as potent inhibitors of the GyrB subunit of DNA gyrase, which harbors the ATP-hydrolysis site necessary for the enzyme's function. nih.gov

Structure-activity relationship studies have revealed that halogen substitutions on the pyrrole ring are beneficial for inhibitory activity. nih.gov For example, 3,4-dichloro-5-methyl-1H-pyrrole and 4,5-dibromo-1H-pyrrole moieties have been shown to be optimal substituents. rsc.org The halogen atoms are thought to lower the pKa of the pyrrole NH group, thereby strengthening a crucial hydrogen bond interaction with the side chain of an aspartate residue (Asp73 in E. coli) in the GyrB binding site. nih.gov The pyrrolamide carbonyl oxygen also forms a key hydrogen bond with a conserved water molecule within this site. nih.gov One potent derivative, 2-amino-1-phenyl-4-(pyridin-4-yl-amino)-5-(p-tolyl)-1H-pyrrole-3-carbonitrile, demonstrated an IC50 value of 0.0236 µM against Staphylococcus aureus DNA gyrase. researchgate.netnih.gov

Molecular docking studies have further illuminated the binding modes, confirming that these pyrrole derivatives occupy the ATP-binding pocket of the GyrB subunit, mimicking the interactions of the natural substrate. researchgate.net

Inhibition of Bacterial DNA Gyrase by Pyrrole Derivatives
Compound ClassKey Structural FeatureTarget OrganismDNA Gyrase Inhibition (IC50 µM)
N-phenylpyrrolamide3,4-dichloro-5-methyl-1H-pyrroleE. coliData not specified
N-phenylpyrrolamide4,5-dibromo-1H-pyrroleE. coliData not specified
2-Amino-1H-pyrrole-3-carbonitrile5-(p-tolyl) groupS. aureus0.0236

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, when abnormally activated, can promote tumor cell proliferation and survival. researchgate.net It is a significant target in cancer therapy. researchgate.net Pyrrole-containing compounds have been investigated as small-molecule EGFR inhibitors that compete with ATP for the kinase domain's binding site. nih.gov Fused heterocyclic systems incorporating the pyrrole ring, such as pyrrolo[3,2-d]pyrimidines, have been designed to fit into the EGFR active site. nih.gov Certain derivatives have shown potent anticancer activity, with IC50 values in the nanomolar range against various cancer cell lines, by inhibiting EGFR and other related kinases like CDK2. nih.gov

Enoyl-acyl carrier protein (ACP) reductase (ENR): ENR, also known as FabI, is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. wikipedia.orgnih.gov This pathway is distinct from the mammalian fatty acid synthesis system, making ENR an attractive target for developing narrow-spectrum antibacterial drugs. wikipedia.orgnih.gov Inhibition of ENR disrupts the elongation cycle of fatty acid production, which is essential for building bacterial cell membranes. frontiersin.org While specific inhibition data for this compound itself is not detailed, various heterocyclic compounds have been identified as ENR inhibitors through high-throughput screening. nih.gov These inhibitors function by blocking the enzyme's active site, thereby halting fatty acid biosynthesis. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate the function of important cell surface receptors, acting as antagonists or allosteric modulators.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that play a role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov The mGluR1 subtype, in particular, has been implicated in various neurological processes. nih.gov A class of 2,4-dicarboxy-pyrrole derivatives has been identified as potent and selective non-competitive antagonists of mGluR1. nih.govresearchgate.net

These compounds act as negative allosteric modulators, binding within the 7-transmembrane (7TM) domain of the receptor, a site distinct from the glutamate binding site located in the extracellular domain. researchgate.net This allosteric inhibition allows them to modulate receptor activity in a non-competitive manner. Structure-activity relationship studies have led to the development of compounds with nanomolar potency and high selectivity for mGluR1 over other mGluR subtypes. researchgate.net For example, the compound 3,5-dimethyl PPP demonstrated an IC50 of 16 nM at rat mGluR1. researchgate.net

Chemokine receptors CCR1 and CCR2 are G-protein coupled receptors involved in regulating the migration of immune cells, and their dysregulation is linked to various inflammatory diseases. nih.gov A series of pyrrolone derivatives, structurally related to pyrrole-carboxylic acids, have been identified as allosteric modulators of CCR1 and CCR2. nih.gov

These compounds bind to a highly conserved, allosteric binding site located on the intracellular side of the receptors. nih.govacs.org This intracellular binding allows the ligands to inhibit receptor function in a non-competitive and insurmountable fashion with respect to the binding of extracellular chemokines. acs.org The vinylogous carboxylic acid functionality of these pyrrolone derivatives is crucial for binding, forming hydrogen-bond interactions with key residues such as an arginine in transmembrane helix 3 (Arg1313x50). nih.govacs.org By targeting this intracellular site, researchers have been able to develop both selective and dual-targeting inhibitors of CCR1 and CCR2, which act as inverse agonists and represent a novel therapeutic approach for inflammatory conditions. nih.govnih.gov

NMDA Receptor Glycine (B1666218) Site Agonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For activation, the NMDA receptor uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site on the GluN1 subunit. nih.gov Modulation of this glycine site presents a therapeutic strategy for various neurological and psychiatric disorders linked to glutamatergic neurotransmission dysfunction. nih.govnih.gov

While direct studies on this compound derivatives as NMDA glycine site agonists are not extensively detailed in the available literature, the structural motif of a carboxylic acid appended to a heterocyclic ring is a known feature in ligands targeting this site. For instance, research on a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs has identified potent agonists at the glycine binding site. nih.gov These molecules demonstrate that a heterocyclic core can appropriately position the necessary pharmacophoric elements, such as a carboxylate group, to interact with the receptor. The activity of these compounds varies based on the specific NMDA receptor subtype, which is determined by the GluN2 subunit (A-D) present. nih.gov The development of agonists with selectivity for specific subtypes, like the potent partial agonist activity of compound 8p at GluN1/2C receptors, highlights the potential for fine-tuning therapeutic interventions. nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and a significant target for drug development due to its role in pain, appetite, and mood regulation. nih.govrealmofcaring.org However, orthosteric agonists that directly target the primary binding site often produce undesirable psychoactive side effects. nih.govnih.gov This has spurred interest in allosteric modulators, which bind to a topographically distinct site on the receptor to fine-tune the effects of endogenous cannabinoids. nih.govnih.gov

Allosteric modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the orthosteric ligand, or negative allosteric modulators (NAMs), which reduce it. scholaris.ca This approach offers the potential for greater therapeutic specificity and reduced side effects. The first evidence for an allosteric binding site on the CB1 receptor came from studies on indole-2-carboxamide derivatives, such as Org27569. realmofcaring.orgresearchgate.net These compounds were found to enhance the binding of agonists while functionally acting as antagonists, demonstrating the complexity of allosteric modulation. realmofcaring.org

While specific investigations into this compound derivatives as CB1 allosteric modulators are limited, the indole-2-carboxamide scaffold, a known allosteric modulator, shares structural similarities with the pyrrole-2-carboxylic acid core. researchgate.net Structure-activity relationship (SAR) studies on indole-2-carboxamides have confirmed that this scaffold is conducive to developing CB1 allosteric modulators. researchgate.net This suggests that the pyrrole-2-carboxylic acid framework could potentially serve as a template for designing novel CB1 allosteric modulators, although further research is required to validate this hypothesis.

Antimicrobial Activity Studies

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microbes. Pyrrole derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities.

Antibacterial Efficacy and Mechanisms of Action

Derivatives of the pyrrole scaffold have demonstrated significant antibacterial properties. Studies have shown their efficacy against both Gram-positive and Gram-negative bacteria. For example, a series of novel pyrrole derivatives showed potent activity against E. coli and S. aureus, with some compounds exhibiting efficacy comparable to the standard antibiotic Ciprofloxacin. jmcs.org.mx The antibacterial activity of pyrrole-2-carboxylic acid (PCA) has been specifically noted against Listeria monocytogenes, where it was found to inhibit biofilm formation and suppress the virulence of the bacteria. nih.gov This anti-biofilm activity is crucial as biofilms contribute to the persistence of infections. nih.govresearchgate.net

Mechanistically, some pyrrole derivatives function by inhibiting essential bacterial enzymes. A structure-activity relationship (SAR) study revealed that 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives act as broad-spectrum inhibitors of metallo-β-lactamases (MBLs). nih.gov MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics, and their inhibition can restore the efficacy of these drugs. nih.gov Other proposed mechanisms include membrane damage, as observed with PCA against Listeria monocytogenes. researchgate.net

CompoundBacterial StrainZone of Inhibition (mm) at 100 μg/mLReference
Compound 3aE. coli15 jmcs.org.mx
Compound 3aS. aureus16 jmcs.org.mx
Compound 3bE. coli16 jmcs.org.mx
Compound 3bS. aureus17 jmcs.org.mx
Compound 3cE. coli17 jmcs.org.mx
Compound 3cS. aureus18 jmcs.org.mx
Compound 3dE. coli25 jmcs.org.mx
Compound 3dS. aureus24 jmcs.org.mx
Compound 3eE. coli19 jmcs.org.mx
Compound 3eS. aureus20 jmcs.org.mx
Ciprofloxacin (Standard)E. coli25 jmcs.org.mx
Ciprofloxacin (Standard)S. aureus24 jmcs.org.mx

Antifungal Properties

In addition to antibacterial effects, pyrrole derivatives have shown considerable promise as antifungal agents. researchgate.net Various synthesized pyrrole compounds have been screened for activity against pathogenic fungi such as Aspergillus niger and Candida albicans. jmcs.org.mx In one study, certain derivatives displayed activity comparable or superior to the standard antifungal drug Clotrimazole. jmcs.org.mx For instance, 2-acylhydrazino-5-arylpyrrole derivatives exhibited potent antifungal activities against several Candida species, with Minimum Inhibitory Concentration (MIC) values in the range of 0.39-3.12 µg/mL. nih.gov Phenylpyrrole analogues have also been designed and evaluated for their activity against various phytopathogenic fungi that affect crop yield and quality. mdpi.com

CompoundFungal StrainZone of Inhibition (mm) at 100 μg/mLReference
Compound 3aA. niger14 jmcs.org.mx
Compound 3aC. albicans15 jmcs.org.mx
Compound 3bA. niger15 jmcs.org.mx
Compound 3bC. albicans16 jmcs.org.mx
Compound 3cA. niger16 jmcs.org.mx
Compound 3cC. albicans22 jmcs.org.mx
Compound 3dA. niger17 jmcs.org.mx
Compound 3dC. albicans20 jmcs.org.mx
Compound 3eA. niger20 jmcs.org.mx
Compound 3eC. albicans21 jmcs.org.mx
Clotrimazole (Standard)A. niger20 jmcs.org.mx
Clotrimazole (Standard)C. albicans21 jmcs.org.mx

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of drug-resistant strains. mdpi.com Pyrrole-containing compounds have been identified as potent antitubercular agents. nih.govresearchgate.net Specifically, pyrrole-2-carboxamide derivatives have been designed as novel inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in mycobacteria. nih.gov Many of these compounds exhibit potent activity with MIC values below 0.016 µg/mL. nih.gov Other studies on pyrazolyl pyrrole derivatives also reported significant in vitro activity against M. tuberculosis H37Rv, with some compounds showing MIC values as low as 1.6 µg/ml. connectjournals.com The pyrrole-2-carboxylate scaffold has also been identified as a key pharmacophore in derivatives active against M. tuberculosis, with some compounds demonstrating MIC values comparable to the first-line drug ethambutol. nih.gov These findings underscore the potential of the pyrrole nucleus in the development of new and effective treatments for tuberculosis. researchgate.nethumanjournals.com

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is crucial for optimizing lead compounds into potent drug candidates. For pyrrole derivatives, SAR studies have provided valuable insights into the structural requirements for their diverse biological activities. researchgate.net

Antitubercular Activity: For pyrrole-2-carboxamides targeting MmpL3, SAR studies revealed several key features. Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhances anti-TB activity. nih.gov Furthermore, the introduction of bulky substituents to the carboxamide moiety also improves potency. nih.gov The hydrogens on the pyrrole-2-carboxamide were found to be crucial for activity, likely participating in hydrogen bonding with the target protein. nih.gov

Antifungal Activity: In a series of antifungal pyrrole derivatives, the presence of a 4-hydroxyphenyl ring was identified as a key feature for high activity against C. albicans. jmcs.org.mx This suggests that this substituent plays a critical role in the compound's interaction with its fungal target.

Antibacterial Activity: For 2-aminopyrrole derivatives acting as metallo-β-lactamase inhibitors, the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and an N-benzyl side chain on the pyrrole ring are important for inhibitory potency. nih.gov This indicates that both electronic properties and steric bulk are determinants of activity.

General Observations: Across different activities, the nature and position of substituents on the pyrrole ring and its side chains profoundly influence the biological effect. The development of quantitative structure-activity relationship (QSAR) models has been employed to better correlate the chemical structures of pyrrole derivatives with their antimycobacterial activity, aiding in the rational design of more potent agents. researchgate.neturan.ua These SAR insights are instrumental in guiding the future design and synthesis of novel pyrrole-based therapeutic agents. researchgate.net

Correlating Substituent Effects on Biological Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have elucidated several key trends.

For instance, in a series of pyrrole-2-carboxamides designed as anti-tuberculosis agents, modifications to both the aryl group at the 5-position and the carboxamide moiety at the 2-position were critical for potency. It was found that attaching phenyl groups with electron-withdrawing substituents to the pyrrole ring was optimal for metabolic stability and activity. nih.gov Similarly, bulky substituents on the carboxamide portion of the molecule greatly improved the biological efficacy. nih.gov

Further studies on related pyrrole derivatives have reinforced these findings. In an investigation of pyrrolo[2,3-b]pyridines, a compound featuring a fluorine-substituted phenyl ring demonstrated superior growth inhibitory effects against several human cancer cell lines compared to derivatives with electron-donating groups like methoxy (B1213986) or methyl. nih.gov This suggests that electron-withdrawing characteristics on the aryl substituent are a key determinant for antiproliferative activity.

Conversely, converting the carboxylic acid or carboxamide group at the 2-position to an ester has been shown to result in poor antiproliferative activity, indicating that the nitrile or amide functionality at this position is essential for the biological effect of these compounds. mdpi.com Additionally, replacing the hydrogen on the pyrrole's nitrogen with a methyl group can reduce activity significantly, suggesting the NH group may be involved in crucial interactions with biological targets. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 5-Aryl-1H-pyrrole-2-carboxylic Acid Derivatives This table summarizes the general effects of different substituents on the biological activity of the pyrrole core structure based on findings from related derivative classes.

Molecular PositionSubstituent TypeEffect on Biological Activity
Aryl group at C-5 Electron-withdrawing groups (e.g., -F, -Cl)Generally increases antiproliferative/antimicrobial activity nih.govnih.gov
Electron-donating groups (e.g., -OCH₃, -CH₃)Generally decreases antiproliferative activity nih.gov
Functionality at C-2 Carboxamide (-CONH₂) with bulky groupsEnhances activity nih.gov
Nitrile (-CN)Essential for activity in some derivatives mdpi.com
Ester (-COOR)Leads to poor activity mdpi.com
Pyrrole Ring (N-1) Hydrogen (-H)Important for activity; substitution can be detrimental nih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in the biological activity of pharmaceuticals. nih.gov Since biological targets such as enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule. nih.gov This can lead to significant variations in potency, metabolism, and distribution between isomers. nih.gov

This principle is evident in derivatives of the pyrrole-2-carboxylic acid scaffold. In studies of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the stereochemical orientation of the substituents dramatically impacts antiproliferative efficacy. For example, the cis-isomer of one such derivative (cis-4m) showed high activity against a breast cancer cell line (MDA-MB-231) and a good selectivity index. mdpi.com In stark contrast, its corresponding trans-isomer (trans-4m) exhibited poor activity and a low selectivity index across all tested tumor cell lines. mdpi.comnih.gov

Conversely, in another pair of isomers from the same study, the trans configuration (trans-4k) displayed promising antiproliferative activity against a lung cancer cell line (A549), while the cis form (cis-4k) had significantly weaker activity. mdpi.com These findings clearly demonstrate that the spatial relationship between the substituents on the pyrrole ring is a crucial factor for biological recognition and activity. mdpi.comnih.gov The differential activity suggests that a specific three-dimensional structure is required for optimal interaction with the cellular target. nih.govresearchgate.net

Table 2: Influence of Stereochemistry on Antiproliferative Activity of Pyrrole-2-Carbonitrile Derivatives Data from a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, illustrating the impact of cis/trans isomerism on activity against specific cancer cell lines. mdpi.com

Compound PairStereochemistryTarget Cancer Cell LineAntiproliferative Activity (IC₅₀ µM)
Pair 1 cis-4mMDA-MB-231 (Breast)16.0
trans-4mMDA-MB-231 (Breast)> 200
Pair 2 cis-4kA549 (Lung)82.2
trans-4kA549 (Lung)11.7

Mechanistic Basis of Antiproliferative Activity (non-clinical)

The antiproliferative effects of pyrrole-based compounds, including derivatives of 5-aryl-1H-pyrrole-2-carboxylic acid, are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. Non-clinical studies have pointed to several mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. nih.gov Several pyrrole derivatives have been shown to exert their antitumor effects by triggering apoptotic events. nih.gov One common mechanism involves the disruption of microtubule dynamics. Microtubules are essential components of the cellular skeleton and are critical for cell division (mitosis). nih.gov Chemical agents that interfere with the polymerization or depolymerization of tubulin, the building block of microtubules, can lead to a halt in the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis. researchgate.netnih.gov

For example, certain pyrrole-carboxamides have been identified as inhibitors of tubulin polymerization. researchgate.netnih.gov This inhibition leads to cell cycle arrest in the M-phase, mitotic catastrophe, and ultimately, apoptotic cell death. researchgate.net Similarly, studies on other heterocyclic amides have shown that potent derivatives can arrest the cell cycle at the S phase or G1 phase, preventing cancer cells from replicating their DNA and proliferating. mdpi.comlookchem.com The specific phase of cell cycle arrest can depend on the precise chemical structure of the compound and its cellular target. mdpi.comnih.gov

Applications of 5 O Tolyl 1h Pyrrole 2 Carboxylic Acid in Research and Development

Role as Synthetic Building Blocks for Complex Molecules

The pyrrole (B145914) framework is a fundamental heterocyclic structure found in a vast array of natural products and pharmaceuticals. bohrium.com Consequently, substituted pyrroles like 5-aryl-1H-pyrrole-2-carboxylic acids are highly valued as intermediates or building blocks in organic synthesis for creating more complex, high-value molecules. researchgate.net

The reactivity of the pyrrole ring, the N-H group, and the carboxylic acid function allows for diverse chemical modifications. This versatility enables chemists to construct intricate molecular architectures. For instance, derivatives of 5-aryl-2-oxopyrroles, which can be synthesized from 5-arylpyrrole precursors, serve as synthons for a variety of highly substituted and polycyclic compounds, including:

Pyrrolo[3,4-d]pyridazinones

Thienopyrroles

Pyrrolobenz researchgate.netrsc.orgoxazepines

Pyrrolobenzo researchgate.netrsc.orgthiazepines

Pyrrolobenzo researchgate.netrsc.orgdiazepines researchgate.net

Furthermore, the core structure of pyrrole-2-carboxylic acid is utilized in the field of peptidomimetics. For example, 5-(aminomethyl)pyrrole-2-carboxylic acid has been developed as a structurally constrained scaffold to synthesize peptide analogues. researchgate.net This demonstrates the utility of the pyrrole-2-carboxylic acid moiety in building complex molecules designed to mimic biological structures. The synthesis of various 5-arylpyrrole-2-carboxylates is an active area of research, with methods being developed for their efficient preparation to be used as precursors for biologically active compounds and organic materials. sciprofiles.comresearchgate.net

Table 1: Examples of Complex Molecules Synthesized from Pyrrole-based Building Blocks

Building Block Class Resulting Complex Molecule Synthetic Utility
5-Aryl-2-oxopyrroles Pyrrolo[3,4-d]pyridazinones Creation of fused heterocyclic systems researchgate.net
5-Aryl-2-oxopyrroles Thienopyrroles Synthesis of polycyclic aromatic compounds researchgate.net
5-(Aminomethyl)pyrrole-2-carboxylic acid Constrained Peptides Development of peptidomimetics researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific proteins or biological pathways, allowing researchers to study their function in cells and organisms. bohrium.comscispace.com The pyrrole scaffold is a common feature in many biologically active molecules and approved drugs, making its derivatives attractive candidates for the development of novel chemical probes. bit.edu.cnnih.gov

The 5-aryl-1H-pyrrole-2-carboxylic acid framework is a promising starting point for designing such probes. While research on the specific o-tolyl derivative is not widely documented, related structures have shown significant biological activity. For example, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid (a structurally analogous compound) exhibit potent antiproliferative activity against human cancer cell lines, suggesting potential for developing probes to investigate cancer cell cycle pathways. researchgate.net

In another relevant study, 1H-pyrrole-2,5-dicarboxylic acid was identified as a quorum-sensing inhibitor in Pseudomonas aeruginosa. nih.govfrontiersin.org Quorum sensing is a cell-to-cell communication process in bacteria, and inhibitors are valuable chemical probes for studying bacterial pathogenesis and developing strategies to combat antibiotic resistance. nih.govfrontiersin.org The demonstrated biological activities of these closely related pyrrole carboxylic acids highlight the potential of 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid as a scaffold for new chemical probes targeting a range of biological systems.

Table 2: Biological Activities of Structurally Related Pyrrole Carboxylic Acids

Compound/Class Biological Target/Activity Potential Application as Chemical Probe
5-(p-tolyl)pyrazole-3-carboxylic acid amides Cancer cell proliferation Probing cell cycle and apoptosis pathways researchgate.net
1H-pyrrole-2,5-dicarboxylic acid Bacterial Quorum Sensing Investigating bacterial communication and virulence nih.govfrontiersin.org

Potential in Materials Science Research

The application of pyrrole-containing compounds extends beyond biology into the field of materials science. bohrium.comresearchgate.net The electron-rich nature and planar structure of the pyrrole ring can impart useful electronic and photophysical properties to larger molecules and polymers. bit.edu.cn

Derivatives of 5-arylpyrrole-2-carboxylate are specifically noted for their use in creating novel organic materials. researchgate.net Research into multi-aryl pyrroles has led to the development of molecules with aggregation-induced emission (AIE) properties, which are valuable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. bit.edu.cn

Furthermore, the structural class of carboxyl-substituted pyrroles is considered to have potential for applications as dyes and sensitizers in dye-sensitized solar cells (DSSCs). organic-chemistry.org The carboxylic acid group can act as an anchoring point to attach the molecule to semiconductor surfaces like titanium dioxide, a key component in DSSCs. The aryl group at the 5-position can be modified to tune the electronic and optical properties of the dye, affecting its light-harvesting efficiency. This indicates a promising avenue for the application of this compound in the development of new functional materials.

Advanced Analytical Methodologies for Characterization of 5 O Tolyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of pyrrole-containing compounds, offering non-destructive and highly sensitive means of investigation. A combination of nuclear magnetic resonance, infrared, ultraviolet-visible spectroscopy, and mass spectrometry provides a holistic view of the molecular framework and electronic properties of 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 5-aryl-1H-pyrrole-2-carboxylic acid derivative, distinct signals are expected for the pyrrole (B145914) ring protons, the tolyl group protons, the carboxylic acid proton, and the N-H proton of the pyrrole ring. The pyrrole protons typically appear as multiplets in the aromatic region. The carboxylic acid proton is characteristically found at a significantly downfield chemical shift, often above 10 ppm, and may appear as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The N-H proton of the pyrrole ring also gives a signal in the downfield region. The protons of the tolyl group will present as a set of multiplets in the aromatic region, with a characteristic singlet for the methyl group protons in the upfield region.

For the parent compound, pyrrole-2-carboxylic acid, ¹H NMR spectra have been recorded in various solvents. For instance, in DMSO-d₆, the following chemical shifts have been reported: a broad signal for the carboxylic acid proton around 12.2 ppm, the N-H proton at approximately 11.72 ppm, and the pyrrole ring protons at 6.97, 6.75, and 6.15 ppm. chemicalbook.com In acetone, the chemical shifts for the pyrrole protons are observed at 6.88, 6.20, and 7.05 ppm, with the carboxylic acid proton at 10.88 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in pyrrole derivatives is typically observed in the range of 160-180 ppm. libretexts.org The carbon atoms of the pyrrole ring and the tolyl group will show signals in the aromatic region, generally between 100 and 150 ppm. The methyl carbon of the tolyl group will appear at a much higher field. For pyrrole-2-carboxylic acid, the carbonyl carbon has a characteristic chemical shift. chemicalbook.com The signals for the pyrrole ring carbons are also well-defined. chemicalbook.com The introduction of the o-tolyl group at the 5-position is expected to induce shifts in the signals of the pyrrole ring carbons due to its electronic and steric effects.

Temperature-Variant NMR: Temperature-variant NMR studies can be employed to investigate dynamic processes such as conformational changes or restricted rotation around the bond connecting the pyrrole and tolyl rings. Changes in temperature can affect the rate of these processes, leading to observable changes in the NMR spectrum, such as broadening or coalescence of signals.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in compounds related to this compound.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 10 (often broad)160 - 185
Pyrrole N-HDownfield, variable-
Pyrrole C-H6.0 - 7.5100 - 140
Aromatic C-H (Tolyl)7.0 - 8.0120 - 140
Methyl (-CH₃)~2.3~20

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, the N-H stretching of the pyrrole ring, and C-H and C=C stretching of the aromatic rings.

The carboxylic acid O-H stretch is typically a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid usually appears as a strong, sharp peak between 1710 and 1760 cm⁻¹. libretexts.org In the solid state, carboxylic acids often exist as hydrogen-bonded dimers, which can shift the C=O band to a lower frequency, around 1710 cm⁻¹. libretexts.org The N-H stretching vibration of the pyrrole ring is expected in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Studies on pyrrole-2-carboxylic acid have confirmed the presence of these characteristic bands, supporting the existence of cyclic dimers in the solid state through hydrogen bonding. researchgate.net

The following table presents the expected characteristic FT-IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1710 - 1760 (strong)
PyrroleN-H stretch3200 - 3500
Aromatic RingsC-H stretch> 3000
Aromatic RingsC=C stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The pyrrole ring itself shows absorption bands, and the presence of the carboxylic acid and tolyl substituents will influence the position and intensity of these absorptions. researchgate.net

The electronic spectrum is expected to show π → π* transitions associated with the conjugated system of the pyrrole and tolyl rings. Carboxylic acids without further conjugation typically absorb around 210 nm, which is often not practically useful for detailed analysis. libretexts.org However, the extended conjugation in this compound would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift). The exact position of the absorption maxima (λmax) would be sensitive to the solvent used.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The pyrrole ring can also undergo characteristic fragmentation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives, while Electrospray Ionization (ESI-MS) is suitable for the analysis of the compound in solution. Direct Analysis in Real Time (DART-MS) allows for the rapid analysis of samples with minimal preparation.

Studies on related compounds like N-(pyrrole-2-carboxyl) glycine (B1666218) have utilized mass spectrometry to identify and characterize these molecules in biological samples. researchgate.net

X-ray Diffraction Studies

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in the solid state.

It is expected that this compound would also exhibit similar hydrogen bonding motifs. The presence of the bulky o-tolyl group would likely influence the crystal packing, potentially leading to different polymorphic forms. The dihedral angle between the pyrrole and tolyl rings would be a key structural parameter determined by SC-XRD.

The following table summarizes the crystallographic data for the parent compound, 1H-pyrrole-2-carboxylic acid. nih.gov

ParameterValue
Chemical FormulaC₅H₅NO₂
Molecular Weight111.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.080 (3)
b (Å)5.0364 (10)
c (Å)14.613 (3)
β (°)98.969 (3)
Volume (ų)1023.6 (3)
Z8

Chromatographic Separation and Detection

Chromatography is a powerful and versatile technique for the separation, identification, and quantification of chemical compounds. biosynce.com For aromatic carboxylic acids such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like aromatic carboxylic acids. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from reaction precursors, by-products, and other impurities. nih.govnih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 silica (B1680970) column, is used. nih.govmdpi.com The separation is achieved by eluting the sample with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile. sielc.com The retention of the compound on the column is influenced by its hydrophobicity; adjusting the solvent gradient allows for the fine-tuning of separation. sielc.com To ensure sharp, symmetrical peaks and to suppress the ionization of the carboxylic acid group, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. sielc.comsielc.com This is also crucial for methods intended to be compatible with mass spectrometry (LC-MS). sielc.comhelixchrom.com Detection is typically performed using a UV detector, as the aromatic pyrrole and tolyl rings exhibit strong absorbance in the UV spectrum.

Below is a table detailing a representative set of HPLC conditions for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

This interactive table outlines a standard method for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. sums.ac.ir It is an excellent tool for assessing purity and confirming the molecular identity of a compound.

However, direct GC-MS analysis of polar, non-volatile compounds like carboxylic acids is generally not feasible. nih.gov These molecules tend to have poor chromatographic properties and can decompose at the high temperatures used in the GC injector. Therefore, a chemical derivatization step is required to convert the polar functional groups (-COOH and -NH) into less polar, more volatile derivatives. nih.gov A common approach is silylation, where the compound is treated with a reagent to form a trimethylsilyl (B98337) (TMS) derivative. mpg.deresearchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, and the molecular ion peak confirms its molecular weight.

Table 2: Typical GC-MS Protocol for Purity and Identity Confirmation

Step Description
1. Sample Preparation A small amount of the compound is dissolved in a suitable solvent.
2. Derivatization The solution is treated with a silylating agent (e.g., BSTFA) and heated to form the volatile TMS derivative.
3. GC Separation The derivatized sample is injected onto a capillary column (e.g., DB-5ms) in the GC. A temperature program is used to separate the components.
4. MS Detection The separated components are ionized (typically by Electron Ionization) and fragmented. A mass analyzer detects the fragments based on their mass-to-charge ratio.

| 5. Data Analysis | The resulting mass spectrum is compared to spectral libraries and analyzed to confirm the structure and molecular weight of the compound and to identify any impurities. |

This interactive table summarizes the key stages of GC-MS analysis following derivatization.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a molecule. This method is indispensable for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula. For a sample to be considered pure, the experimental values must align closely with the theoretical values, typically within a ±0.4% margin.

For this compound, with the chemical formula C₁₂H₁₁NO₂, the theoretical elemental composition can be calculated. This data serves as a benchmark for purity and structural confirmation.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage
Carbon C 12.011 12 144.132 71.63%
Hydrogen H 1.008 11 11.088 5.51%
Nitrogen N 14.007 1 14.007 6.96%
Oxygen O 15.999 2 31.998 15.90%

| Total | | | | 201.225 | 100.00% |

This interactive table presents the calculated elemental breakdown of the target compound.

Q & A

Q. What are the recommended synthetic routes for 5-(o-tolyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation or Paal-Knorr synthesis , adapted from methods used for structurally related pyrrole derivatives (e.g., 5-p-tolyl-1-vinyl analogs) . Key considerations include:

  • Regioselectivity : The electron-withdrawing carboxylic acid group at position 2 and the o-tolyl substituent at position 5 may alter reaction pathways compared to para-substituted analogs.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to optimize cyclization.
  • Purification : Chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted intermediates).
    Data Table :
MethodYield (%)Purity (%)Key Challenge
Knoevenagel45–60≥95Regioselectivity control
Paal-Knorr50–70≥90Side reactions with vinyl groups

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl vs. p-tolyl) and hydrogen bonding between the carboxylic acid and pyrrole NH .
  • X-ray Crystallography : Resolves hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) and packing motifs, as seen in related pyrrolecarboxylic acids .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns.

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Methodological Answer:

  • In vitro enzyme assays : Test inhibition of kinases or oxidoreductases, leveraging the carboxylic acid’s potential metal-binding capacity .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins.

Advanced Research Questions

Q. How can synthetic challenges, such as regioselectivity and functional group compatibility, be addressed?

Methodological Answer:

  • Regioselectivity : Use directing groups (e.g., Boc protection on NH) or microwave-assisted synthesis to enhance reaction specificity .
  • Functional group tolerance : Replace vinyl groups (prone to side reactions) with stable substituents (e.g., ethoxycarbonyl) during intermediate steps .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to optimize time-temperature profiles .

Q. How do structural modifications (e.g., halogenation, methyl/methoxy substitutions) impact physicochemical and biological properties?

Methodological Answer:

  • Comparative analysis : Synthesize analogs (e.g., 5-(2-fluorophenyl) or 5-(4-bromophenyl)) and evaluate solubility, logP, and bioactivity .
  • SAR Studies : Correlate substituent electronic effects (Hammett constants) with enzymatic inhibition potency .
    Data Table :
AnalogSubstituentLogPIC₅₀ (μM) for Enzyme X
o-Tolyl-CH₃ (ortho)2.112.5
p-Methoxy-OCH₃ (para)1.88.3
2-Fluoro-F (ortho)2.318.9

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH, temperature, solvent).
  • Structural verification : Confirm compound identity via X-ray crystallography to rule out polymorphism or degradation .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to reconcile binding modes) .

Q. What computational strategies can predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., COX-2 or EGFR kinases) .
  • MD Simulations : Simulate ligand-protein dynamics to assess binding stability and water-mediated interactions .
  • QSAR Modeling : Train models on analog datasets to predict bioactivity and optimize substituents .

Q. How does crystallization solvent choice influence the solid-state structure and properties?

Methodological Answer:

  • Solvent screening : Crystallize from polar (e.g., ethanol/water) vs. nonpolar (e.g., ethyl acetate) solvents to compare hydrogen-bonding networks .
  • Polymorphism studies : Use differential scanning calorimetry (DSC) and PXRD to identify polymorphic forms.
  • Stability testing : Assess hygroscopicity and thermal decomposition profiles of different crystal forms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.